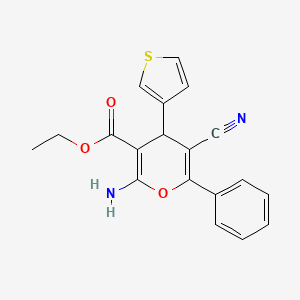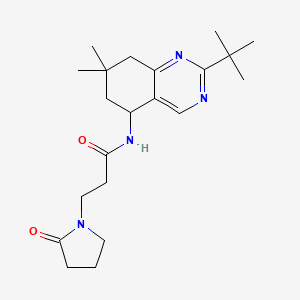![molecular formula C14H12F3NO3 B6069923 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B6069923.png)
1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a synthetic compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one is not fully understood, but it is believed to involve the interaction of 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one with various cellular targets, including ROS and acetylcholinesterase. 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. Furthermore, 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the degradation of acetylcholine.
Biochemical and Physiological Effects:
1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of acetylcholinesterase activity, and detection of ROS in cells. 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one, including the development of new synthetic methods for 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one, the investigation of its potential therapeutic applications in cancer treatment and Alzheimer's disease, and the exploration of its potential as a fluorescent probe for detecting ROS in cells. Furthermore, future studies should focus on the optimization of 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one's properties, including its stability, toxicity, and selectivity, to improve its potential as a therapeutic agent.
Synthesemethoden
1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one can be synthesized using different methods, including the reaction of 2-furylcarbinol with 4-(trifluoromethoxy)aniline in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-furylketone with 4-(trifluoromethoxy)aniline in the presence of a catalyst such as copper(II) acetate. Both methods have been reported to yield pure 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one with high yields.
Wissenschaftliche Forschungsanwendungen
1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been used in various scientific research applications, including as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has also been used as a potential therapeutic agent in cancer treatment due to its ability to induce apoptosis in cancer cells. Furthermore, 1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been studied for its potential application in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-3-[4-(trifluoromethoxy)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)21-11-5-3-10(4-6-11)18-8-7-12(19)13-2-1-9-20-13/h1-6,9,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPOMEQIPXCSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CCNC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6069862.png)
![2-[(3,4-dimethylphenyl)amino]-3-{[(3,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6069878.png)
![3-[(4-anilinophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6069886.png)
![4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6069888.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6069895.png)
![(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-phenylethylenesulfonamide](/img/structure/B6069897.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea](/img/structure/B6069906.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)acetamide](/img/structure/B6069914.png)


![1-{4-[(1-naphthyloxy)methyl]benzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6069940.png)
![N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6069942.png)